molecular formula C12H14O4 B1215444 Asparvenone CAS No. 56495-97-7

Asparvenone

Cat. No.: B1215444
CAS No.: 56495-97-7
M. Wt: 222.24 g/mol
InChI Key: GYXLUSUKKWRTDJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asparvenone (7-ethyl-3,4-dihydro-4,6,8-trihydroxy-1(2H)-naphthalenone) is a fungal secondary metabolite primarily produced by Aspergillus parvulus . First isolated in 1975, its structure was elucidated through spectral analysis and chemical derivatization, including methylation to form O-methylasparvenone, a derivative with a methoxy group at the C6 position . Asparvenone belongs to the naphthalenone class of polyketides, characterized by a bicyclic aromatic framework with hydroxyl and ethyl substituents. It exhibits biological activities such as antibiotic and phytotoxic effects, though its mechanisms remain understudied .

Properties

CAS No.

56495-97-7

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(4R)-7-ethyl-4,6,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H14O4/c1-2-6-10(15)5-7-8(13)3-4-9(14)11(7)12(6)16/h5,8,13,15-16H,2-4H2,1H3/t8-/m1/s1

InChI Key

GYXLUSUKKWRTDJ-MRVPVSSYSA-N

SMILES

CCC1=C(C=C2C(CCC(=O)C2=C1O)O)O

Isomeric SMILES

CCC1=C(C=C2[C@@H](CCC(=O)C2=C1O)O)O

Canonical SMILES

CCC1=C(C=C2C(CCC(=O)C2=C1O)O)O

Synonyms

asparvenone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Co-Produced Metabolites

Asparvenone frequently co-occurs with other extrolites, influencing its biological roles:

  • In A. parvulus, it is found alongside parvulenones and 6-ethyl-7-methoxyjuglone, which enhance antibiotic activity against Gram-positive bacteria .
  • In A. novoguineensis and A. wisconsinensis, it coexists with sclerotigenin (a mycotoxin) and terremutin, suggesting synergistic or competitive metabolic interactions .

Regulatory and Phylogenetic Context

  • Biosynthetic Gene Clusters (BGCs): Asparvenone production is regulated by Zn2-Cys6 transcription factors (e.g., crz6) and NmrA-like proteins, which balance nitrogen metabolism and secondary metabolite synthesis . These regulators are conserved in cristazarin-producing species, indicating shared evolutionary pathways .
  • Phylogenetic Placement: Asparvenone’s NR-PKS (Group XI) is evolutionarily closer to Group V (anthraquinone-producing PKSs) than to melanin-producing Group II , suggesting functional divergence in pigment vs. antibiotic roles.

Key Research Findings

Ecological Role: Asparvenone production in A. parvulus is linked to soil competitiveness, with antibiotic activity suppressing rival microbes .

Regulatory Conservation: The NmrA-like gene in asparvenone BGCs is shared with cristazarin pathways, suggesting nitrogen availability modulates their biosynthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asparvenone
Reactant of Route 2
Asparvenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.